molecular formula C15H11NO4 B14318543 1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid CAS No. 113137-68-1

1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid

Cat. No.: B14318543
CAS No.: 113137-68-1
M. Wt: 269.25 g/mol
InChI Key: QANFHBQXGUEXQM-UHFFFAOYSA-N
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Description

1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes an amino group, two hydroxyl groups, and a carboxylic acid group attached to an anthracene backbone. The presence of these functional groups makes it a versatile molecule with significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction to introduce the amino group. Subsequent hydroxylation and carboxylation steps are carried out under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or acylated derivatives.

Scientific Research Applications

1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing dyes and pigments.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular processes by generating reactive oxygen species (ROS) or disrupting DNA synthesis.

Comparison with Similar Compounds

  • 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
  • 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

Comparison: 1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and versatility. Compared to its analogs, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

113137-68-1

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

1-amino-9,10-dihydroxyanthracene-2-carboxylic acid

InChI

InChI=1S/C15H11NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,17-18H,16H2,(H,19,20)

InChI Key

QANFHBQXGUEXQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2O)N)C(=O)O)O

Origin of Product

United States

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